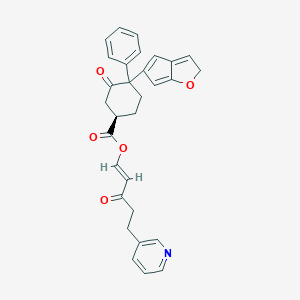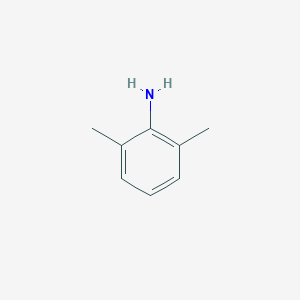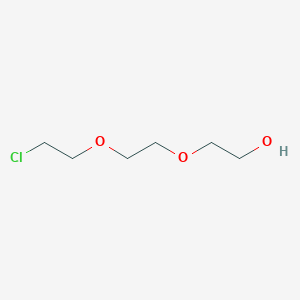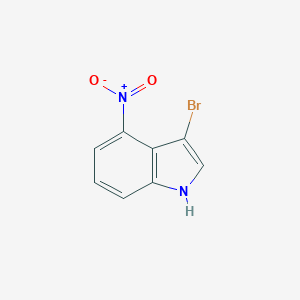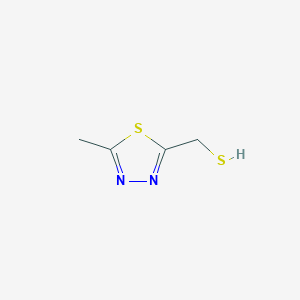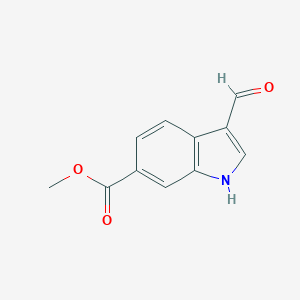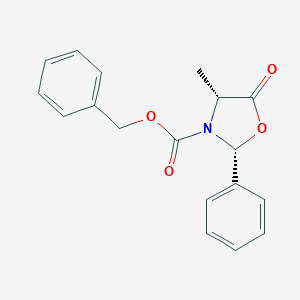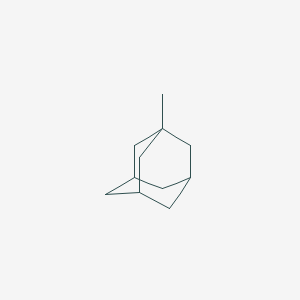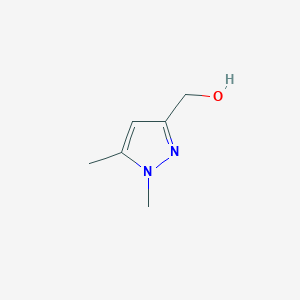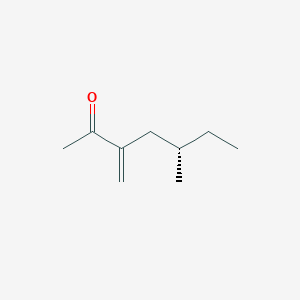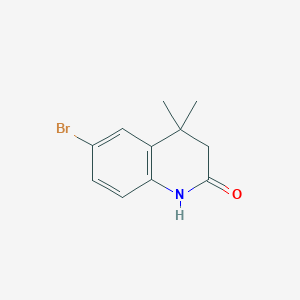
6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one
概要
説明
6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one (6-Br-DDQ) is a small organic molecule with a wide range of applications in scientific research. It is a potent inhibitor of cytochrome P450 (CYP) enzymes, which are essential for the metabolism of drugs, hormones, and other compounds. 6-Br-DDQ has been extensively studied for its biochemical and physiological effects, and has been used in a variety of laboratory experiments.
科学的研究の応用
Synthesis of Biologically Active Compounds
"6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one" serves as a critical intermediate in the synthesis of a wide array of biologically active compounds. For example, its derivatives have been synthesized for the potential application in imaging solid tumors, where specific brominated compounds exhibit high affinity and selectivity for the sigma-2 receptor, an entity upregulated in proliferating tumor cells. These compounds demonstrate promising characteristics as PET radiotracers due to their high affinity, selectivity, and favorable biodistribution properties, which could significantly enhance cancer diagnostic accuracy and therapy (Rowland et al., 2006).
特性
IUPAC Name |
6-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRFIBKHXWYJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444099 | |
| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one | |
CAS RN |
135631-90-2 | |
| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

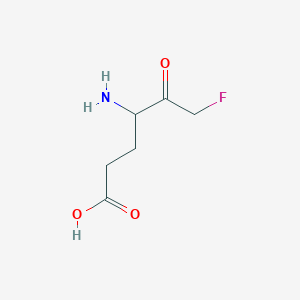
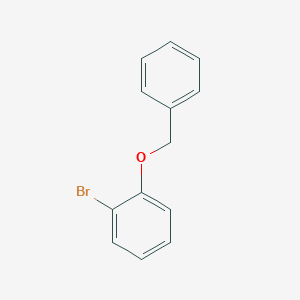
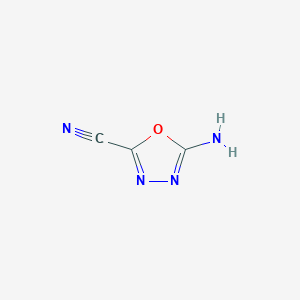
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
